molecular formula C10H7F3O2 B057087 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 173252-76-1

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B057087
CAS No.: 173252-76-1
M. Wt: 216.16 g/mol
InChI Key: DJGOAKVCWWDUHQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a high-value synthetic intermediate and scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged indanone core substituted with a metabolically stable trifluoromethoxy group, a motif known to profoundly influence the physicochemical properties of lead compounds, including enhanced lipophilicity, membrane permeability, and metabolic stability. Its primary research application lies in serving as a key precursor for the synthesis of novel bioactive molecules, particularly for targeting central nervous system (CNS) disorders, inflammation, and oncology. The ketone functionality provides a versatile handle for further chemical elaboration via reactions such as nucleophilic addition, reductive amination, or condensation to generate diverse chemical libraries. Researchers utilize this compound to develop and investigate potential enzyme inhibitors, receptor modulators, and other pharmacologically active agents, leveraging the unique electronic and steric properties of the trifluoromethoxy group to optimize drug-target interactions. Its well-defined structure makes it an ideal building block for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to identify compounds with improved potency and selectivity.

Properties

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOAKVCWWDUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Catalyst : Pyridine or piperidine (5–10 mol%).

  • Solvent : Toluene or xylene under reflux (100–110°C).

  • Reagent : Malonic acid (1.2–1.5 equivalents), enabling decarboxylative elimination to form m-(trifluoromethoxy)cinnamic acid .

Mechanistic Insight : The base catalyzes deprotonation of malonic acid, facilitating nucleophilic attack on the aldehyde. Subsequent dehydration yields the conjugated acid.

Hydrogenation to Saturated Carboxylic Acid

The α,β-unsaturated intermediate undergoes catalytic hydrogenation to produce m-(trifluoromethoxy)phenylpropionic acid .

Optimization Parameters:

ParameterDetails
Catalyst 5–10% Pd/C or Pd(OH)₂/C (reusable for 3–5 cycles).
Solvent Methanol, ethanol, or THF (polar protic solvents enhance H₂ uptake).
Pressure 40–60 psi H₂ at 25–30°C (prevents over-reduction).
Yield 85–92% after 6–8 hours.

Side Reactions : Over-hydrogenation to the alcohol is mitigated by controlled pressure and catalyst loading.

Intramolecular Friedel-Crafts Acylation for Cyclization

The pivotal cyclization step employs intramolecular Friedel-Crafts acylation to form the indanone ring.

Protocol:

  • Acid Catalyst : Trifluoromethanesulfonic acid (TfOH, 5–10 equivalents).

  • Temperature : -20°C to 90°C (lower temps favor regioselectivity).

  • Workup : Quenching with ice-water, followed by dichloromethane extraction and silica gel chromatography.

Key Data :

Temperature (°C)Reaction Time (h)Yield (%)
-201221.8
701831.0
902412.0

Mechanistic Analysis : TfOH protonates the carbonyl, generating an acylium ion that undergoes electrophilic attack by the adjacent aromatic ring. Steric effects from the trifluoromethoxy group dictate positional selectivity, favoring C-5 substitution.

Alternative Synthetic Routes from Fused-Ring Methodologies

Patent US9139571B2 outlines complementary strategies using Grignard reagents and protonic acids :

Route A: Nucleophilic Addition-Cyclization

  • 1,4-Addition : React 2-(5-oxocyclopenta-1,3-dien-1-yl)acetic acid with R₄MgX (Grignard reagent) in THF at 25°C.

  • Cyclization : Treat the adduct with acetic acid at 120–130°C to induce ring closure.

Advantages :

  • Avoids harsh hydrogenation conditions.

  • Tunable R₄ groups enable derivative synthesis.

Route B: Propargyl Alcohol Intermediate

  • Alkyne Formation : Couple m-(trifluoromethoxy)phenylpropionic acid with propargyl alcohol using Pd/C.

  • Cycloisomerization : Acid-mediated (e.g., H₂SO₄) cyclization to the indanone.

Limitations : Lower yields (15–25%) due to competing polymerization.

Comparative Analysis of Methods

MethodYield (%)Cost (Relative)Scalability
Friedel-Crafts 21–31LowHigh
Grignard 40–55ModerateModerate
Propargyl 15–25HighLow

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Building Block for Synthesis

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one serves as an important building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the development of new materials with tailored properties.

Application Description
Building Block Used in synthesizing fluorinated derivatives for pharmaceuticals and agrochemicals.
Reactivity The trifluoromethoxy group enhances reactivity in electrophilic substitutions.

Biological Studies

The compound's properties make it a candidate for studying enzyme interactions and metabolic pathways. The trifluoromethoxy group can enhance binding affinity to biological targets, making it useful in drug discovery.

Case Study: Enzyme Interaction
Research indicated that compounds with trifluoromethoxy groups exhibited increased selectivity towards certain enzymes, suggesting potential therapeutic applications .

Industrial Applications

In industry, this compound is utilized in producing materials with specific electronic and thermal properties. Its incorporation into polymers can enhance material performance.

Industry Application Details
Material Science Used in developing advanced materials with improved thermal stability.
Electronics Potential applications in electronic devices due to its unique electrical properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of substituents on the indanone scaffold significantly impacts physical, chemical, and biological properties. Key examples include:

Compound Name Substituent Position Substituent Group Key Properties/Applications Reference
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 5 -OCF₃ Commercial availability; potential anti-inflammatory applications inferred from analogs
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 6 -OCF₃ Structural isomer; no specific activity reported
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one 5 -CF₃ Stronger electron-withdrawing effect than -OCF₃; no direct activity data
  • Positional Influence: The 5-position -OCF₃ group in the target compound may enhance resonance stabilization compared to the 6-position isomer. In biological contexts, substituent orientation affects binding to targets like enzymes or receptors. For example, compound 44 (6-hydroxy-2-(2-O-CF₃ benzylidene)-indanone) showed potent ROS inhibition in macrophages, highlighting the importance of substituent placement .

Halogenated Derivatives

Halogen substituents alter electronic properties and metabolic stability:

Compound Name Substituent Synthesis Method Applications Reference
5-Chloro-2,3-dihydro-1H-inden-1-one -Cl (5-position) Multi-step synthesis (Friedel-Crafts acylation) Intermediate for indoxacarb
5-Bromo-2,3-dihydro-1H-inden-1-one -Br (5-position) Enantioselective benzylation Building block for chiral compounds (93% yield, 57% ee)
  • However, halogens like -Cl are smaller, allowing tighter packing in crystal lattices, which may influence solid-state properties .

Benzylidene-Indanone Derivatives

Benzylidene derivatives of indanone are widely studied for biological activity:

Compound Name Substituents Biological Activity Reference
2-(3,5-Dibromo-4-hydroxybenzylidene)-indanone (DDI) -Br, -OH (benzylidene ring) Topoisomerase II inhibitor
6-Hydroxy-2-(2-O-CF₃ benzylidene)-indanone (Compound 44) -OH (indanone), -OCF₃ (benzylidene) ROS inhibition (IC₅₀: 1.75 μM)
  • Comparative Analysis: The target compound lacks a benzylidene moiety but shares the -OCF₃ group with compound 44.

Key Research Findings

Biological Activity : The -OCF₃ group enhances bioactivity in analogs. Compound 44 suppressed ROS production via NADPH oxidase modulation, suggesting the target compound could be optimized for similar pathways .

Polymorphism: Orthorhombic and triclinic polymorphs of indanone derivatives demonstrate the impact of crystal packing on material properties, relevant for formulation studies .

Biological Activity

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to an indanone structure. This substitution significantly alters its chemical reactivity and biological profile compared to similar compounds. The trifluoromethoxy group enhances the compound's binding affinity to various biological targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound can inhibit the production of reactive oxygen species (ROS) in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Antioxidant Activity : The ability to reduce oxidative stress makes it a candidate for conditions involving oxidative damage.

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the trifluoromethoxy group plays a critical role in enhancing interactions with molecular targets. This interaction may influence various biological pathways, leading to the observed anti-inflammatory and antioxidant effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Study Biological Activity Findings
Study AAnti-inflammatoryInhibited ROS production in macrophages.
Study BAntioxidantReduced oxidative stress markers in vitro.
Study CCytotoxicityEvaluated against various cancer cell lines with significant antiproliferative effects .

Detailed Findings from Selected Studies

  • Anti-inflammatory Effects : In a study examining the compound's effect on macrophages, it was found to significantly decrease ROS levels, suggesting a protective role against inflammation-related damage.
  • Cytotoxicity Evaluation : In vitro testing against cancer cell lines revealed that this compound exhibited potent antiproliferative activity. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics in certain cancer models .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the trifluoromethoxy group can significantly alter the biological activity of related compounds. The presence of strong electron-withdrawing groups enhances activity against specific targets .

Future Directions

The ongoing research into this compound suggests several promising avenues for future investigation:

  • Mechanistic Studies : Further elucidation of its mechanism of action could provide insights into how this compound interacts at the molecular level.
  • Therapeutic Applications : Given its anti-inflammatory and antioxidant properties, exploring its potential in treating chronic inflammatory diseases or as an adjunct therapy in cancer treatment could be beneficial.

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